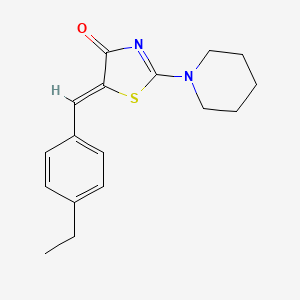

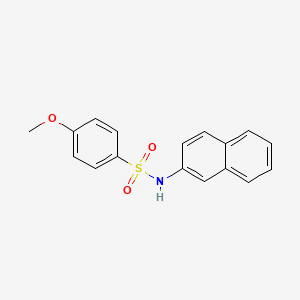

![molecular formula C19H26N2O4S B5544468 N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves complex chemical processes. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro, showcasing the intricacies involved in the synthesis of such compounds (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been reported in various studies. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds show intricate hydrogen bonding and differences in torsion angles, highlighting the structural complexity of such molecules (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamides demonstrate a range of reactivities and properties. For instance, the reaction of N-(3-phenylprop-2-yn-1-yl)-sulfonamides with trimethylsilyl trifluoro-methanesulfonate, and their rearrangement to pyrrolidin-3-ones, indicate the diverse chemical reactions these compounds can undergo (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal state highlight the role of hydrogen bonding in defining their physical properties (Sterkhova et al., 2014).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives vary depending on their molecular structure and substituents. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide provide insights into the conformational aspects and hydrogen bonding, which are crucial for understanding their chemical behavior (Gowda et al., 2007a), (Gowda et al., 2007b).

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluenesulfonamide counterparts, reveals their molecular and supramolecular structures. These compounds exhibit interesting features such as N-H...N hydrogen bonding, which is crucial for forming dimers, supramolecular layers, and chain-to-layer formations in crystalline structures. This aspect of study is vital for understanding the compound's behavior in different states and can be crucial for applications in materials science and drug design (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Chemical Synthesis and Reactivity

Sulfonamides play a significant role in chemical synthesis and reactivity studies. For example, research on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts has contributed to the development of efficient catalytic processes. These processes are notable for their ability to proceed in air without the need for dried and degassed substrates, eliminating the requirement for basic additives and halide abstractors. This research is crucial for advancing synthetic methodologies in organic chemistry and has potential applications in pharmaceutical manufacturing (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Biological Activity and Drug Design

Sulfonamide compounds, including N-aryl-methanesulfonamides, are extensively studied for their biological activities. Research into their conformation, self-association, and interactions with biological molecules provides valuable insights for drug design. For example, studies on the conformation and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have implications for understanding how these compounds interact with biological receptors, which is fundamental for designing more effective drugs (I. Sterkhova, M. Y. Moskalik, B. Shainyan, 2014).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(3,6-dimethyl-1-benzofuran-2-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-11(2)15-9-21(10-16(15)20-26(5,23)24)19(22)18-13(4)14-7-6-12(3)8-17(14)25-18/h6-8,11,15-16,20H,9-10H2,1-5H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHAMKOEQDEPKJ-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

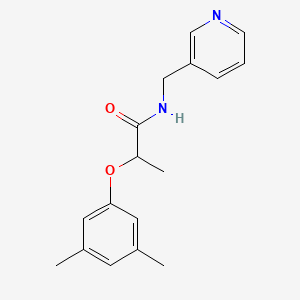

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

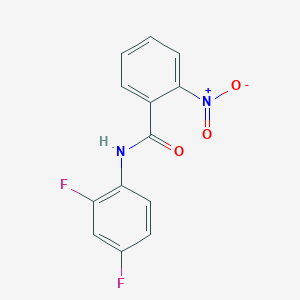

![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)

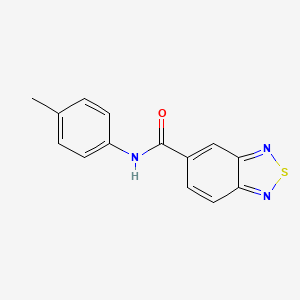

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)